Ethyl(methoxy)oxophosphanium
Description
Ethyl(methoxy)oxophosphanium is a phosphonium ion characterized by an ethyl group, a methoxy group, and an oxo group attached to a central phosphorus atom. Its structure can be represented as [CH₃CH₂–P(O)(OCH₃)]⁺, where the phosphorus center adopts a tetrahedral geometry. This compound belongs to the organophosphorus family, which is notable for its diverse applications in chemical synthesis, agrochemicals, and coordination chemistry .
Properties
CAS No. |
27852-48-8 |
|---|---|
Molecular Formula |
C3H8O2P+ |
Molecular Weight |
107.07 g/mol |
IUPAC Name |
ethyl-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H8O2P/c1-3-6(4)5-2/h3H2,1-2H3/q+1 |
InChI Key |
JPMNKMAGZUSUEC-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(methoxy)oxophosphanium typically involves the reaction of ethylphosphine oxide with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as distillation, crystallization, and chromatography to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(methoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
Ethyl(methoxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(methoxy)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Ethyl Methylphosphonate (EMPA)
Structure : CH₃CH₂–P(O)(OH)(CH₃)
Key Features :
- A phosphonic acid derivative with an ethyl ester and methyl substituent.
- Acts as a precursor to nerve agents (e.g., VX acid) and is used in degradation studies of organophosphorus toxins .
Comparison :
- Reactivity : Ethyl(methoxy)oxophosphanium, being a phosphonium ion, is more electrophilic than EMPA due to its positive charge. This enhances its reactivity in nucleophilic substitution reactions.
- Applications : EMPA is primarily studied in toxin degradation, whereas this compound’s charged nature suggests utility in ionic liquids or catalysis .
N,N-Diethyl-2-{[ethyl(methoxy)phosphoryl]thio}-N-methylethanaminium Iodide
Structure : [C₆H₁₈N–S–P(O)(OCH₃)(CH₂CH₃)]⁺ I⁻
Key Features :
Comparison :
- Functional Groups : Both compounds share the ethyl(methoxy)phosphoryl moiety, but the presence of a thioether and ammonium group in this compound introduces distinct biological activity (e.g., anticholinesterase effects).
- Toxicity : The iodide salt exhibits higher acute toxicity due to its ability to disrupt neural signaling, whereas this compound’s toxicity profile remains uncharacterized .
Ethyl Phenylphosphinate
Structure : C₆H₅–P(O)(OCH₂CH₃)(OH)
Key Features :
Comparison :
- Stability : The phenyl group in Ethyl phenylphosphinate enhances steric and electronic stabilization compared to this compound.
- Applications : Ethyl phenylphosphinate is used in polymer chemistry, while this compound’s charged structure may favor solubility in polar solvents for electrochemical applications .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : this compound’s electrophilicity makes it a candidate for synthesizing phosphorus-containing ionic liquids, which are under exploration for green chemistry applications .
- Safety : The absence of direct toxicity data for this compound necessitates caution, referencing protocols for similar phosphonium ions (e.g., first-aid measures for inhalation and skin contact) .
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